HO-4120
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Overview
Description
HO-4120 is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. This compound contains an aminooxy group, which is known for its high nucleophilicity and ability to form stable oxime bonds with carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HO-4120 typically involves the reaction of a nucleophilic aminooxy group with an electrophilic carbonyl group. This reaction is often carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . The oxime ligation is a reliable and versatile conjugation technique due to its mild reaction conditions, high chemoselectivity, and hydrolytic stability of the oxime bond .
Industrial Production Methods
Industrial production methods for this compound may involve the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc2-Aoa) . These methods ensure the stability and reactivity of the aminooxy group during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
HO-4120 undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime bonds with carbonyl compounds.
Substitution: The aminooxy group can act as a nucleophile in substitution reactions, forming stable imines and oximes.
Common Reagents and Conditions
Common reagents used in these reactions include aniline, phenylenediamine derivatives, and various carbonyl compounds . The reactions are typically carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the products .
Major Products
The major products formed from these reactions include oxime bonds, imines, and other stable conjugates with biological and chemical relevance .
Scientific Research Applications
HO-4120 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of HO-4120 involves the formation of stable oxime bonds with carbonyl compounds. The aminooxy group acts as a strong nucleophile, forming stable imines and oximes through nucleophilic addition reactions . This compound can also inhibit enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
Similar Compounds
1-aminooxy-3-aminopropane (APA): Lacks the imidazole group but has similar nucleophilic properties.
1-aminooxy-2-aminoethane (AEA): Another aminooxy analog with different structural features.
Uniqueness
HO-4120 is unique due to its specific structural configuration, which provides high nucleophilicity and stability in forming oxime bonds. This makes it particularly useful in bioconjugation and other chemical applications .
Properties
IUPAC Name |
O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-7(6-13-10)9(3,4)11(8)12/h5,12H,6,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWRLYVUECIDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CON)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747892 |
Source
|
Record name | 3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214132-82-7 |
Source
|
Record name | 3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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